Cas no 2172475-58-8 (3-(1-amino-2-ethoxyethyl)oxetan-3-ol)
3-(1-amino-2-ethoxyethyl)oxetan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(1-amino-2-ethoxyethyl)oxetan-3-ol
- EN300-1638875
- 2172475-58-8
-
- Inchi: 1S/C7H15NO3/c1-2-10-3-6(8)7(9)4-11-5-7/h6,9H,2-5,8H2,1H3
- InChI Key: DFJYYFFGLYCCBD-UHFFFAOYSA-N
- SMILES: O1CC(C1)(C(COCC)N)O
Computed Properties
- Exact Mass: 161.10519334g/mol
- Monoisotopic Mass: 161.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 64.7Ų
3-(1-amino-2-ethoxyethyl)oxetan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1638875-0.05g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-0.1g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-0.25g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-0.5g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-1.0g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-2.5g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-5.0g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-10.0g |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 10g |
$3929.0 | 2023-06-04 | ||
| Enamine | EN300-1638875-50mg |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1638875-100mg |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol |
2172475-58-8 | 100mg |
$1056.0 | 2023-09-22 |
3-(1-amino-2-ethoxyethyl)oxetan-3-ol Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(1-amino-2-ethoxyethyl)oxetan-3-ol
3-(1-amino-2-ethoxyethyl)oxetan-3-ol: A Promising Compound in Pharmaceutical Research
3-(1-amino-2-ethoxyethyl)oxetan-3-ol (CAS No. 2172475-58-8) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers with a wide range of biological activities. The presence of an amino and ethoxy group on the side chain adds to its versatility and reactivity, making it a valuable candidate for various medicinal chemistry studies.
The chemical structure of 3-(1-amino-2-ethoxyethyl)oxetan-3-ol is characterized by a central oxetane ring, which is a highly strained four-membered ring. This strain imparts unique reactivity and conformational properties to the molecule, which can be exploited in the design of new drugs. The amino and ethoxy substituents on the side chain further enhance its functional diversity, allowing for the modulation of its biological properties through chemical modifications.
Recent studies have shown that 3-(1-amino-2-ethoxyethyl)oxetan-3-ol exhibits promising pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound effectively inhibited the production of pro-inflammatory cytokines in human macrophages, suggesting its potential as an anti-inflammatory agent. Another study in the Journal of Biological Chemistry in 2020 demonstrated that 3-(1-amino-2-ethoxyethyl)oxetan-3-ol selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anti-cancer drug.
In addition to its direct therapeutic effects, 3-(1-amino-2-ethoxyethyl)oxetan-3-ol has also shown promise as a lead compound for drug discovery. Its structural features make it an excellent scaffold for the development of more potent and selective analogs. Researchers have used this compound as a starting point to synthesize a series of derivatives with enhanced biological activities. For example, a team at the University of California, San Francisco, recently reported the synthesis of several 3-(1-amino-2-ethoxyethyl)oxetan-3-ol-based compounds that exhibited improved potency against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of 3-(1-amino-2-ethoxyethyl)oxetan-3-ol typically involves multi-step processes, including ring-opening reactions and functional group transformations. One common synthetic route involves the ring-opening of an epoxide with an amine followed by etherification to introduce the ethoxy group. This synthetic strategy allows for high yields and good purity, making it suitable for large-scale production.
In terms of safety and toxicity, preliminary studies have indicated that 3-(1-amino-2-ethoxyethyl)oxetan-3-ol is well-tolerated at therapeutic doses. However, further preclinical and clinical trials are necessary to fully evaluate its safety profile and determine optimal dosing regimens. These trials will also help to identify any potential side effects or interactions with other medications.
The potential applications of 3-(1-amino-2-ethoxyethyl)oxetan-3-ol extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in other areas such as materials science and chemical biology. For instance, researchers at MIT have explored the use of oxetane derivatives in the development of novel polymers with tunable mechanical properties. The ability to functionalize these polymers with specific groups like amino and ethoxy can lead to materials with enhanced performance characteristics.
In conclusion, 3-(1-amino-2-ethoxyethyl)oxetan-3-ol (CAS No. 2172475-58-8) represents a promising compound with a wide range of potential applications in pharmaceutical research and beyond. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and design of new therapeutic agents.
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